molecular formula C37H28Li2N6Na2O15S4 B12802669 1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt CAS No. 75198-99-1

1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt

Cat. No.: B12802669
CAS No.: 75198-99-1
M. Wt: 984.8 g/mol
InChI Key: UKGWBYVYFNZBPQ-UHFFFAOYSA-J
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Description

This compound is a complex azo dye derivative with a highly substituted naphthalenedisulfonic acid backbone. Its structure features two azo (-N=N-) linkages, methoxy (-OCH₃), methyl (-CH₃), and sulfonic acid (-SO₃H) groups, stabilized as a lithium sodium salt to enhance solubility . The synthesis involves sequential diazotization and coupling reactions, as seen in analogous azo dyes (e.g., coupling diazotized amines with sulfonated naphthalene derivatives) . The lithium sodium counterion balances the disulfonate charges, making it suitable for industrial applications requiring water-soluble dyes, such as textiles or coatings .

Properties

CAS No.

75198-99-1

Molecular Formula

C37H28Li2N6Na2O15S4

Molecular Weight

984.8 g/mol

IUPAC Name

dilithium;disodium;3-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C37H32N6O15S4.2Li.2Na/c1-19-10-30(32(57-3)17-28(19)42-40-22-9-8-21-12-24(59(45,46)47)16-36(26(21)13-22)62(54,55)56)38-37(44)39-31-11-20(2)29(18-33(31)58-4)43-41-23-14-27-25(35(15-23)61(51,52)53)6-5-7-34(27)60(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

UKGWBYVYFNZBPQ-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])OC.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Synthesis

Step Description Conditions Notes
1 Diazotization of aromatic amines Aromatic amine dissolved in acidic medium, cooled to 0–5°C, treated with NaNO2 Formation of diazonium salt intermediate
2 Azo coupling with naphthalenedisulfonic acid salts Coupling at controlled pH (usually mildly alkaline), temperature 0–10°C Forms azo linkage (-N=N-) between diazonium salt and naphthalene sulfonate
3 Formation of amide/carbamoyl linkages Reaction with isocyanates or carbamoyl chlorides under mild heating Introduces amino-carbonyl-amino bridges enhancing dye stability
4 Salt formation with lithium and sodium ions Neutralization with lithium hydroxide and sodium hydroxide Improves water solubility and ionic character
5 Purification Filtration, washing, and drying under controlled conditions Ensures removal of impurities and by-products

Representative Reaction Conditions

  • Heating disodium or dipotassium salts of 2-hydroxynaphthalene-6,8-disulfonic acid with excess aqueous ammonia and ammonium bisulfite at approximately 185°C for up to 18 hours is reported for related azo dye intermediates.
  • Diazotization is typically performed at low temperatures (0–5°C) to stabilize diazonium salts.
  • Coupling reactions are pH-sensitive, often maintained between 6 and 9 to optimize azo bond formation.
  • Final salt formation involves stoichiometric addition of lithium and sodium hydroxides to achieve the lithium sodium salt form.

Research Findings and Analytical Data

Reaction Yields and Purity

  • Yields for azo coupling steps generally range from 70% to 90%, depending on reaction control and purity of starting materials.
  • Purity is confirmed by spectroscopic methods (UV-Vis, IR) showing characteristic azo (-N=N-) absorption bands and sulfonate group signals.
  • Elemental analysis confirms lithium and sodium content consistent with salt formation.

Stability and Solubility

  • The lithium sodium salt form exhibits enhanced aqueous solubility compared to free acid forms.
  • Stability studies indicate resistance to hydrolysis under neutral to slightly alkaline conditions.
  • The compound’s azo linkages are stable under ambient light but may degrade under strong UV exposure.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Diazotization temperature 0–5°C To stabilize diazonium salt
Coupling pH 6–9 Optimal for azo bond formation
Coupling temperature 0–10°C Prevents side reactions
Heating for sulfonation ~185°C Extended time (up to 18 h) for sulfonic acid modification
Salt formation Stoichiometric LiOH and NaOH To form lithium sodium salt
Reaction solvents Water, aqueous ammonia Environmentally benign solvents
Purification Filtration, washing, drying Removes unreacted materials

Notes on Related Compounds and Synthetic Variations

  • Similar azo dyes with 1,3- or 1,5-naphthalenedisulfonic acid cores have been synthesized using analogous diazotization and coupling methods.
  • Variations in substituents (methoxy, methyl groups) and azo coupling partners allow tuning of dye properties.
  • The presence of multiple sulfonic acid groups facilitates salt formation with various alkali metals, influencing solubility and application.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C17H13N3NaO6SC_{17}H_{13}N_3NaO_6S, with a molecular weight of approximately 481.5 g/mol. It contains multiple functional groups that contribute to its reactivity and solubility in various solvents. The presence of sulfonic acid groups enhances its water solubility, making it suitable for applications in aqueous environments.

Physical Properties

The compound is typically characterized by:

  • Appearance : White or light-colored solid
  • Solubility : Soluble in hot water
  • Melting Point : Greater than 300 °C

Dye Chemistry

1,3-Naphthalenedisulfonic acid derivatives are widely utilized as intermediates in the synthesis of azo dyes. These dyes are known for their vibrant colors and are used extensively in textile and paper industries. The compound's ability to form stable azo bonds allows for the creation of various dye formulations that exhibit excellent lightfastness and washfastness.

Case Study: Azo Dye Synthesis

A notable application is the synthesis of dye-based ink formulations. The compound serves as a precursor in creating dyes that can be used in inkjet printing technologies. Research indicates that formulations containing this compound yield inks with superior color quality and stability under different environmental conditions .

Environmental Studies

The compound has been studied for its environmental impact and behavior. As part of a broader assessment of azo compounds, it has been evaluated for potential ecotoxicity and biodegradability. Its sulfonic acid groups facilitate interaction with aquatic environments, necessitating studies on its fate in wastewater treatment processes.

Environmental Impact Assessment

A screening assessment conducted by Canadian authorities highlighted the need for evaluating existing substances like this compound regarding their environmental persistence and toxicity . Such assessments are crucial for understanding the implications of using azo dyes in industrial applications.

Biomedical Applications

Emerging research suggests potential biomedical applications for naphthalenedisulfonic acids, particularly in drug delivery systems. The compound's ability to form stable complexes with various biomolecules could be harnessed for targeted drug delivery or as a contrast agent in imaging techniques.

Example: Drug Delivery Systems

Studies have indicated that modifications of naphthalenedisulfonic acids can enhance the solubility and bioavailability of poorly soluble drugs, making them valuable candidates for pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, affecting their structure and function . The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS RN Molecular Formula Substituents Counterion Key Applications λmax (nm) Solubility (H₂O)
Target Compound 124605-82-9 C₃₃H₃₈Li₄N₈Na₁₆O₁₄S₄ 2 methoxy, 2 methyl, 2 azo, 4 sulfonate groups Li/Na Industrial dyes ~500-600* High
Disodium 6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenylazo)-2-naphthalene sulfonate 25956-17-6 C₁₈H₁₄N₂Na₂O₈S₂ 1 methoxy, 1 methyl, 1 azo, 2 sulfonate groups Na Food colorant (Ponceau 4R) 507 200 g/L (20°C)
Trisodium 7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate (Acid Red 18) 2611-82-7 C₂₀H₁₂N₂Na₃O₁₀S₃ 1 hydroxy, 1 azo, 3 sulfonate groups Na Food/drug colorant 505 250 g/L (25°C)
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-3-(2-phenyldiazenyl)-, sodium salt 6844-74-2 C₂₃H₁₈N₃O₈S₃·2Na 1 phenylsulfonyl, 1 phenylazo, 2 sulfonate groups Na Textile dye 520 Moderate

Notes:

  • λmax : The target compound’s absorption spectrum is inferred to be ~500–600 nm based on similar azo-chromophore systems .
  • Solubility : Lithium sodium salts generally exhibit higher solubility than pure sodium salts due to reduced lattice energy .

Research Findings and Industrial Relevance

  • Stability : Methoxy groups in the target compound reduce photodegradation by stabilizing the azo bond, a limitation in simpler dyes like Acid Red 18 .
  • Analytical Methods : HPLC with C18 columns and UV detection (235–254 nm) is effective for purity analysis, as validated for CAS 25956-17-6 .

Biological Activity

1,3-Naphthalenedisulfonic acid, particularly the compound identified as 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt, is a complex organic molecule with significant biological activity. This compound is notable for its applications in biochemical research and potential therapeutic uses due to its unique structural properties.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C22H22N4O6S2NaLi
  • Molecular Weight : Approximately 500 g/mol
  • Solubility : Highly soluble in water, facilitating its use in various biological assays.

This structure includes multiple functional groups such as sulfonic acid and azo groups that contribute to its reactivity and interaction with biomolecules.

Antiviral Properties

Research has demonstrated that derivatives of naphthalenedisulfonic acids exhibit dual inhibitory activity against neuraminidases from both influenza viruses and Streptococcus pneumoniae. For instance, a related compound was shown to have an IC50 value lower than 1.5 μM against these enzymes, indicating potent antiviral activity. This dual action suggests potential for developing novel anti-infective agents targeting both viral and bacterial infections .

Fluorescent Labeling

The compound serves as a fluorescent label in biochemical assays, particularly for carbohydrates. Its fluorescence properties are characterized by excitation at approximately 310 nm and emission at 450 nm. This makes it suitable for applications in labeling and detecting biomolecules in various research settings .

Antimicrobial Activity

Studies have indicated that naphthalenedisulfonic acid derivatives possess antimicrobial properties. Specifically, compounds within this class have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study on Antiviral Efficacy

In a study published in Frontiers in Microbiology, researchers evaluated the efficacy of diazenylaryl sulfonic acids, including naphthalenedisulfonic derivatives, against influenza virus neuraminidases. The findings revealed significant inhibition of viral replication in vitro, highlighting the potential application of these compounds in antiviral therapies .

Application in Carbohydrate Analysis

Another study focused on the use of 7-amino-1,3-naphthalenedisulfonic acid as a fluorescent probe for carbohydrate labeling. The results demonstrated enhanced sensitivity and specificity in detecting glycoproteins compared to traditional methods, showcasing its utility in biochemical research .

Comparative Analysis of Related Compounds

Compound NameMolecular FeaturesBiological Activity
7-Amino-1,3-naphthalenedisulfonic acid monosodium saltContains amino group; fluorescent propertiesCarbohydrate labeling
4-Aminobenzenesulfonic acidDifferent aromatic systemPrimarily used in dyeing
Naphthalenesulfonic acid derivativesVaried structuresBroad applications in dye chemistry and antimicrobial activity

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis involves multi-step diazotization and coupling reactions. Key steps include:

  • Diazotization : Use sodium nitrite (NaNO₂) and HCl at 0–5°C to convert aromatic amines (e.g., 4-amino-5-methoxy-2-methylbenzenesulfonic acid) to diazonium salts. Excess nitrite must be quashed with sulfamic acid to prevent side reactions .
  • Coupling : React diazonium salts with naphthalene sulfonic acid derivatives (e.g., 4,8-disulfo-2-naphthalenol) under alkaline conditions (pH 8–10) to form azo linkages. Temperature control (10–15°C) minimizes decomposition .
  • Purification : Isolate the product via salting-out with NaCl/Na₂SO₄, followed by recrystallization from ethanol-water mixtures. Yield optimization (70–85%) requires stoichiometric precision and pH monitoring during coupling .

Basic: Which spectroscopic techniques are most effective for characterizing the azo and sulfonic acid groups in this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Azo groups exhibit strong π→π* transitions at 400–600 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹). Solvent polarity and pH shifts (e.g., acidic vs. alkaline) alter λₘₐₓ due to protonation/deprotonation of sulfonic acid groups .
  • FT-IR : Confirm sulfonate (-SO₃⁻) stretches at 1030–1200 cm⁻¹ and azo (-N=N-) vibrations at 1400–1600 cm⁻¹. Attenuated Total Reflectance (ATR) mode is preferred for solid-state analysis .
  • ¹H/¹³C NMR : Aromatic protons adjacent to azo groups resonate at δ 7.5–8.5 ppm (D₂O, 500 MHz). Sulfonate substituents deshield nearby carbons (δ 120–140 ppm) .

Advanced: How can computational chemistry methods predict electronic transitions responsible for absorption spectra?

Methodological Answer:

  • TD-DFT (Time-Dependent Density Functional Theory) : Use B3LYP/6-31+G(d,p) to model excited states. Solvent effects (e.g., water) are incorporated via Polarizable Continuum Model (PCM). Compare calculated λₘₐₓ with experimental UV-Vis data to validate azo conjugation and substituent effects .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to correlate electronic transitions with absorption bands. For example, electron-withdrawing sulfonate groups reduce the gap, red-shifting λₘₐₓ .

Advanced: What strategies resolve discrepancies in observed vs. theoretical NMR chemical shifts for complex azo-linked naphthalenedisulfonic acids?

Methodological Answer:

  • Isotopic Labeling : Synthesize ¹⁵N-labeled azo intermediates to distinguish overlapping signals. ¹⁵N-¹H HMBC experiments map long-range couplings between azo nitrogens and aromatic protons .
  • Paramagnetic Relaxation Agents : Add shift reagents (e.g., Eu(fod)₃) to simplify complex splitting patterns in crowded aromatic regions .
  • DFT-NMR Integration : Calculate chemical shifts using GIAO (Gauge-Independent Atomic Orbital) methods at the MP2/cc-pVTZ level. Discrepancies >0.5 ppm suggest conformational flexibility or solvent interactions .

Advanced: How does substituent positioning (methoxy, methyl, sulfonate) affect aqueous solubility and aggregation behavior?

Methodological Answer:

  • Solubility Studies : Measure critical aggregation concentration (CAC) via surface tension or fluorescence probe methods. Sulfonate groups enhance hydrophilicity (CAC ~1–5 mM), while methoxy/methyl groups promote π-π stacking, reducing solubility .
  • Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius (Rₕ) changes with concentration. Aggregates >50 nm indicate J-aggregation (head-to-tail) at high ionic strength .

Advanced: What mechanistic insights explain pH-dependent azo bond stability in this compound?

Methodological Answer:

  • Kinetic Studies : Perform UV-Vis degradation kinetics under varying pH (2–12). Azo bonds cleave via acid-catalyzed hydrolysis (pH <4, t₁/₂ ~2–4 hrs) or base-mediated reduction (pH >10, t₁/₂ ~30 mins) .
  • LC-MS Analysis : Identify degradation products (e.g., sulfonated amines) to confirm reductive vs. oxidative pathways. Use H₂O₂ or Na₂S₂O₄ to simulate oxidative/reductive environments .

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